molecular formula C23H24N4O3S B2832960 methyl 4-(2-(4-phenyl-3-thiomorpholino-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 1242936-42-0

methyl 4-(2-(4-phenyl-3-thiomorpholino-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No. B2832960
CAS RN: 1242936-42-0
M. Wt: 436.53
InChI Key: UWSRIWSFAVIJHL-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-phenyl-3-thiomorpholino-1H-pyrazol-1-yl)acetamido)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPTB, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Tubulin Polymerization Inhibition

A study highlighted the antiproliferative activity of a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, towards human cancer cells, attributed to its role as a tubulin inhibitor. This compound inhibited acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells, suggesting its potential application in cancer treatment through tubulin polymerization inhibition (Minegishi et al., 2015).

Coordination Complexes and Antioxidant Activity

Another study focused on pyrazole-acetamide derivatives and their coordination complexes, revealing their significant antioxidant activity through various assays. These findings suggest potential applications in addressing oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial Activity

Research on pyrazolinones and pyrazoles containing a benzothiazole moiety has shown promising antimicrobial activity. The structure–activity relationship study highlighted the importance of electron-withdrawing groups in enhancing this activity, suggesting these compounds' potential use in developing new antimicrobial agents (Amir et al., 2012).

Cross-Coupling Reactions Catalyst

Bulky bis(pyrazolyl)palladium complexes have been synthesized and evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions. These complexes exhibited high conversion rates under certain conditions, indicating their potential application as catalysts in organic synthesis (Ocansey et al., 2018).

properties

IUPAC Name

methyl 4-[[2-(4-phenyl-3-thiomorpholin-4-ylpyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-23(29)18-7-9-19(10-8-18)24-21(28)16-27-15-20(17-5-3-2-4-6-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSRIWSFAVIJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCSCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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